Cas no 1690635-63-2 (4-(2-cyclopropylethoxy)pyridin-3-amine)

4-(2-Cyclopropylethoxy)pyridin-3-amine is a pyridine derivative featuring a cyclopropylethoxy substituent at the 4-position and an amine group at the 3-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural versatility, which allows for potential applications as a building block in drug discovery. The cyclopropyl group enhances steric and electronic properties, while the amine functionality provides a reactive site for further derivatization. Its well-defined molecular structure makes it suitable for use in the synthesis of biologically active compounds, particularly in the development of small-molecule inhibitors or modulators targeting specific enzymatic pathways.
4-(2-cyclopropylethoxy)pyridin-3-amine structure
1690635-63-2 structure
Product Name:4-(2-cyclopropylethoxy)pyridin-3-amine
CAS No:1690635-63-2
MF:C10H14N2O
MW:178.230962276459
CID:5967896
PubChem ID:106199566
Update Time:2025-05-26

4-(2-cyclopropylethoxy)pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(2-cyclopropylethoxy)pyridin-3-amine
    • 1690635-63-2
    • EN300-1294695
    • Inchi: 1S/C10H14N2O/c11-9-7-12-5-3-10(9)13-6-4-8-1-2-8/h3,5,7-8H,1-2,4,6,11H2
    • InChI Key: FIIILWLYFUWUAT-UHFFFAOYSA-N
    • SMILES: O(C1C=CN=CC=1N)CCC1CC1

Computed Properties

  • Exact Mass: 178.110613074g/mol
  • Monoisotopic Mass: 178.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 48.1Ų

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Additional information on 4-(2-cyclopropylethoxy)pyridin-3-amine

4-(2-Cyclopropylethoxy)pyridin-3-amine: A Comprehensive Overview

The compound with CAS No. 1690635-63-2, known as 4-(2-cyclopropylethoxy)pyridin-3-amine, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound is a derivative of pyridine, a six-membered aromatic ring with one nitrogen atom, which forms the core structure of many bioactive molecules. The 4-(2-cyclopropylethoxy)pyridin-3-amine structure incorporates a cyclopropyl group attached to an ethoxy chain, which is further connected to the pyridine ring at the 4-position. The amino group (-NH₂) is positioned at the 3-position of the pyridine ring, contributing to its versatile reactivity and biological activity.

Recent studies have highlighted the importance of 4-(2-cyclopropylethoxy)pyridin-3-amine in drug discovery, particularly in the development of novel therapeutic agents. The cyclopropyl group is known for its unique strain energy and ability to participate in various non-covalent interactions, making it a valuable component in medicinal chemistry. Researchers have explored the potential of this compound as a lead molecule for designing inhibitors of key enzymes involved in diseases such as cancer, inflammation, and neurodegenerative disorders.

One of the most promising applications of 4-(2-cyclopropylethoxy)pyridin-3-amine lies in its role as a building block for constructing more complex molecular architectures. Its modular structure allows for easy functionalization at both the cyclopropyl and amino groups, enabling chemists to tailor its properties for specific biological targets. For instance, substituting the amino group with other functional groups has been shown to enhance its bioavailability and selectivity in preclinical models.

In addition to its pharmacological applications, 4-(2-cyclopropylethoxy)pyridin-3-amine has also been studied for its potential in materials science. The compound's ability to form stable coordination complexes with metal ions has led to investigations into its use as a ligand in catalysis and sensing applications. Recent advancements in asymmetric catalysis have demonstrated that derivatives of this compound can serve as effective chiral ligands for enantioselective reactions, opening new avenues for green chemistry.

The synthesis of 4-(2-cyclopropylethoxy)pyridin-3-amine typically involves multi-step processes that combine principles from organic synthesis and catalysis. One common approach involves the alkylation of pyridin-3-amine with a suitable cyclopropane-containing reagent under basic conditions. Researchers have optimized these reactions by employing palladium-catalyzed cross-coupling techniques, which not only improve yields but also enhance the stereochemical control over the product.

From an environmental standpoint, the development of sustainable synthesis routes for 4-(2-cyclopropylethoxy)pyridin-3-amine is a growing area of interest. Green chemistry initiatives have led to the exploration of enzyme-mediated transformations and biocatalytic pathways that minimize waste and reduce energy consumption. These efforts align with global sustainability goals while maintaining the high quality standards required for pharmaceutical applications.

In conclusion, 4-(2-cyclopropylethoxy)pyridin-3-amine represents a versatile and promising compound with diverse applications across multiple scientific disciplines. Its unique structure, combined with recent advancements in synthesis and application research, positions it as a valuable tool for addressing pressing challenges in medicine, materials science, and beyond. As research continues to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both academic and industrial fields.

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